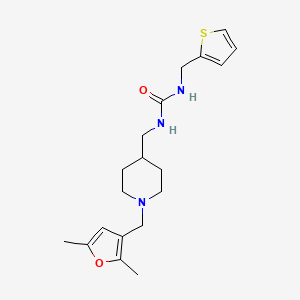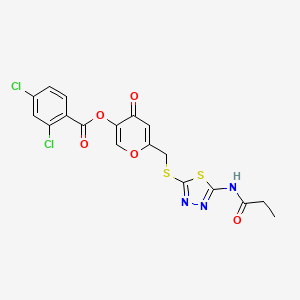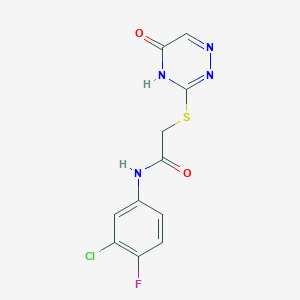
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Biological Evaluation
The synthesis of diaryl ureas has been a topic of interest in medicinal chemistry due to their potential as anticancer agents. A study focused on the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity against various cancer cell lines. The compounds were assessed using a colorimetric assay, and many showed significant effects. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting these derivatives could serve as potential BRAF inhibitors for further research .
Structure-Activity Relationships and Pharmacokinetics
Another study explored 1,3-disubstituted ureas with a piperidyl moiety, investigating their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). These compounds were synthesized and administered orally in mice, resulting in improved pharmacokinetic parameters over previous inhibitors. One compound showed a substantial increase in potency and pharmacokinetic parameters, and it also demonstrated a significant reduction in inflammatory pain, suggesting its potential as a novel sEH inhibitor .
Antiangiogenesis Evaluation and Molecular Docking Studies
The synthesis and biological evaluation of novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors were reported in another study. Compounds with the arylurea in the meta position to the thioether linker showed the lowest IC50 values in enzymatic assays. The most potent compounds exhibited significant inhibition of endothelial cell proliferation, migration, and tube formation, as well as increased apoptosis and inhibited phosphorylation of VEGFR-2, indicating an antiangiogenic effect .
Comprehensive Analysis
The studies collectively provide a comprehensive analysis of the chemical class of 1-aryl-3-substituted phenylureas, highlighting their synthesis, structure-activity relationships, pharmacokinetics, and biological evaluations. These compounds have shown promise as anticancer agents, sEH inhibitors, and VEGFR-2 tyrosine kinase inhibitors, with potential applications in the treatment of cancer and inflammatory pain. The research demonstrates the importance of the arylurea moiety and its position relative to other functional groups in determining the biological activity of these compounds.
Scientific Research Applications
Anti-acetylcholinesterase Activity
The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the two pharmacophoric moieties to test compounds with greater conformational flexibility. The study found that replacing a previously described spacer with a linear ethoxyethyl chain resulted in compounds of slightly comparable potency, provided they were correctly substituted. The optimal chain length was identified, allowing efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This research indicates a potential for designing new inhibitors with significant biological activity (J. Vidaluc et al., 1995).
Synthesis and Characterization of Urea Derivatives
Another study focused on the synthesis, spectral characterization, docking studies, and biological activity of urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate. These derivatives were synthesized by simple addition reactions and evaluated for their antimicrobial, antioxidant activities, and potential as aromatase inhibitors. This research highlights the diverse potential applications of urea derivatives in medicinal chemistry and their role in developing new therapeutic agents (M. Chandrasekhar et al., 2019).
Orexin-1 Receptor Mechanisms
Research into the role of Orexin-1 receptor mechanisms on compulsive food consumption has also been conducted, evaluating the effects of various antagonists in a binge eating model in female rats. This study provides insights into how selective antagonism at Orexin-1 receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).
Enantioselective Anion Receptors
The synthesis and evaluation of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives have been explored. This research aimed to understand the origin of smaller association constants with thiourea than urea derivatives. The findings contribute to the field of bifunctional organocatalysis, providing a basis for the development of new catalytic processes that are enantioselective (C. Roussel et al., 2006).
properties
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14-10-17(15(2)24-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-25-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDCUIQBALPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)